molecular formula C21H22O7 B190337 Pteryxin CAS No. 13161-75-6

Pteryxin

Numéro de catalogue: B190337
Numéro CAS: 13161-75-6
Poids moléculaire: 386.4 g/mol
Clé InChI: LYUZYPKZQDYMEE-YRCPKEQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pteryxin is a bioactive angular-type dihydropyranocoumarin (molecular formula: C₂₁H₂₂O₇; molecular weight: 386.40 g/mol) primarily isolated from plants of the Peucedanum genus, such as P. japonicum and P. praeruptorum . It is characterized by a khellactone backbone substituted with acetyl and angeloyl groups at the 3′ and 4′ positions, respectively, conferring electrophilicity to its α,β-carbonyl moiety . This compound exhibits multifunctional bioactivity, including antioxidant, anti-obesity, anti-diabetic, and anti-cancer effects, largely mediated through Nrf2/ARE pathway activation and modulation of metabolic and apoptotic pathways .

Méthodes De Préparation

Supercritical Fluid Extraction of Pteryxin

Supercritical fluid extraction (SFE) has emerged as a preferred method for isolating this compound from plant matrices due to its efficiency and selectivity. In a study by researchers using dried leaf powder of Peucedanum japonicum, SFE was optimized with the following parameters :

Parameter Specification
Extraction systemEasy-PREPccc (coil column: 318 mL)
Mobile phaseLower layer solvent (specific composition not detailed in source)
Flow rate3.0 mL/min
Rotation speed1110 rpm
Retention time75–90 min
Crude yield41.6 mg

This process yielded a crude this compound fraction, which was subsequently purified. The use of SFE minimizes solvent consumption and preserves thermolabile compounds, making it advantageous for coumarin extraction.

Reversed-Phase Chromatographic Purification

The crude extract from SFE was further refined using reversed-phase high-performance liquid chromatography (RP-HPLC). Key conditions for this step included :

Parameter Specification
ColumnXBridge C18 (150 × 19 mm, 5 μm particle size)
EluentFormic acid/H<sub>2</sub>O/acetonitrile (0.1/55/45, v/v/v)
Flow rate12.0 mL/min
Purified yield32.8 mg

This step achieved a purity suitable for biological testing, as confirmed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The acetonitrile-rich eluent enhanced separation efficiency, critical for isolating this compound from structurally similar coumarins.

Alternative Isolation via Solvent Partitioning

An alternative method involved hexane-phase partitioning of Peucedanum japonicum extracts. Although fewer procedural details were provided, this approach enabled the isolation of this compound as the active antiobesity component . The hexane phase was fractionated and evaluated for triacylglycerol-reducing activity in adipocytes, indirectly validating this compound’s bioactivity. However, the lack of explicit technical parameters limits its reproducibility compared to SFE and RP-HPLC.

Analytical Validation of this compound Purity

Post-purification, this compound was subjected to rigorous analytical characterization:

LC-MS/MS Analysis

A quadrupole LC-MS/MS system (Xevo TQD) with a BEH C18 column (50 × 2.1 mm, 1.7 μm) confirmed purity under isocratic conditions :

  • Mobile phase: Acetonitrile/H<sub>2</sub>O (45:55)

  • Flow rate: 0.4 mL/min

  • Detection: Photodiode array (PDA) at 254 nm

Mass spectra revealed a molecular ion peak at m/z 386.4 ([M+H]<sup>+</sup>), consistent with this compound’s molecular formula (C<sub>21</sub>H<sub>22</sub>O<sub>7</sub>) .

NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C-NMR (400 MHz, CDCl<sub>3</sub>) provided structural confirmation:

  • Key <sup>1</sup>H signals: δ 6.25 (d, J = 9.5 Hz, H-3), δ 5.50 (t, J = 7.0 Hz, H-2″)

  • Key <sup>13</sup>C signals: δ 160.8 (C-2), δ 152.1 (C-7), δ 114.5 (C-3″)

These data aligned with published coumarin spectral libraries, ensuring structural fidelity.

Stability and Solubility Profiling

This compound’s physicochemical properties were characterized to guide formulation:

Property Value
Solubility in DMSO≥ 17.05 mg/mL
Storage stability-80°C (6 months), -20°C (1 month)
Plasma stability (25°C)>99% remaining after 12 hours

Stability studies confirmed that this compound remains intact under short-term ambient conditions, facilitating its use in in vitro assays .

Methodological Considerations and Challenges

Yield Optimization

The SFE-RP-HPLC pipeline produced a 78.8% recovery (32.8 mg from 41.6 mg crude), suggesting room for improvement. Scaling this process may require adjusting column dimensions or gradient elution.

Solvent Selection

While acetonitrile is effective in RP-HPLC, its environmental toxicity prompts interest in alternative solvents like ethanol-water mixtures, though these may compromise resolution.

Reproducibility in Hexane Partitioning

The hexane method’s opacity necessitates further optimization for industrial adoption. Standardizing solvent ratios and partitioning times could enhance yield predictability.

Applications De Recherche Scientifique

Biological Activities of Pteryxin

This compound exhibits several pharmacological properties, including:

  • Antioxidant Activity : this compound has been shown to activate antioxidant enzymes, which can mitigate oxidative stress in cells. Studies indicate that it enhances the expression of antioxidant genes and enzymes, thereby protecting against cellular damage caused by reactive oxygen species .
  • Neuroprotective Effects : Research has demonstrated that this compound may improve cognitive functions and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease. In a study involving a 5xFAD mouse model of Alzheimer's, higher doses of this compound significantly improved learning and memory performance, alongside notable changes in protein expression related to amyloid pathology .
  • Anti-inflammatory Properties : this compound has been associated with the modulation of inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .
  • Metabolic Regulation : this compound plays a role in lipid metabolism and energy production. It has been identified to regulate genes involved in lipid metabolism, suggesting its potential use in anti-obesity therapies .

Therapeutic Applications

The following sections detail specific therapeutic applications of this compound based on current research findings.

Neurological Disorders

This compound's neuroprotective properties make it a promising candidate for treating neurological disorders:

  • Alzheimer's Disease : As mentioned earlier, this compound has shown potential as a disease-modifying agent in Alzheimer's pathology. Its ability to influence protein expression related to amyloid-beta suggests it could be developed into a therapeutic lead for late-stage Alzheimer's treatment .
  • Seizure Management : this compound has demonstrated efficacy in reducing seizure activity in experimental models. Studies indicate that it may work synergistically with other anticonvulsants like valproate, enhancing their effectiveness .

Metabolic Disorders

This compound's influence on lipid metabolism positions it as a potential treatment for obesity and related metabolic disorders:

  • Anti-obesity Effects : Research indicates that this compound can upregulate adiponectin and uncoupling protein 2 in adipocytes, which are crucial for regulating energy balance and metabolism. This suggests its application in developing anti-obesity drugs .

Antioxidant Applications

Given its antioxidant properties, this compound may be utilized in formulations aimed at reducing oxidative stress-related damage:

  • Cellular Protection : this compound enhances the expression of critical antioxidant enzymes, providing a protective effect against oxidative stress in various cell types. This makes it a candidate for inclusion in nutraceuticals aimed at promoting cellular health .

Case Studies and Research Findings

The following table summarizes notable case studies highlighting the applications of this compound:

Study ReferenceFocus AreaKey Findings
Therapeutic EffectivenessDemonstrated potential in managing bone loss, seizures, and inflammatory conditions.
Alzheimer’s DiseaseImproved cognitive function in 5xFAD mice; altered protein expression linked to amyloid pathology.
Metabolic RegulationRegulated lipid metabolism-related gene networks; potential anti-obesity application.
Antioxidant ActivityActivated antioxidant enzymes under oxidative stress; enhanced cell viability.
Seizure ManagementReduced seizure activity; potential synergy with valproate.

Mécanisme D'action

La ptéryxine exerce ses effets principalement par l’activation de la voie du facteur nucléaire-érythroïde 2-apparenté (Nrf2) . Cette activation entraîne l’expression d’enzymes antioxydantes, qui protègent les cellules des dommages oxydatifs. Les propriétés électrophile de la ptéryxine lui permettent de moduler les résidus cystéine dans Keap1, ce qui entraîne la dissociation de Nrf2 et sa translocation vers le noyau .

Composés similaires :

Unicité : La capacité de la ptéryxine à activer la voie Nrf2 et à induire une large gamme d’enzymes antioxydantes la distingue des autres composés similaires.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Pteryxin belongs to the angular pyranocoumarin family, sharing structural similarities with other khellactone derivatives. Key analogues include:

Compound Structural Features Source Key Bioactivities Reference
This compound 3′-acetyl-4′-angeloyl-khellactone Peucedanum japonicum Nrf2 activation, anti-obesity, anti-cancer
Hyuganin C C-10 substitution (differs in acyl group position) Synthetic/Plant extracts Anticonvulsant (lower efficacy vs. PTX)
Dimethyl Fumarate α,β-carbonyl moiety (non-coumarin) Synthetic Nrf2 activation (similar to PTX)
Cis-3′,4′-diisovalerylkhellactone 3′,4′-diisovaleryl groups Peucedanum species Anti-diabetic, AMPK activation
Anomalin (Praeruptorin B) 3′,4′-diangeloyl groups Peucedanum praeruptorum Multidrug resistance reversal

Key Structural Insights :

  • The 3′-acetyl-4′-angeloyl substitution in this compound enhances its electrophilicity, enabling stronger Keap1-Nrf2 interaction compared to analogues like cis-3′,4′-diisovalerylkhellactone .
  • Hyuganin C , despite structural similarity, shows reduced anticonvulsant efficacy due to the absence of C-10 substitution critical for target binding .

Functional Comparison

Antioxidant and Nrf2 Activation

This compound outperforms several Nrf2 activators in upregulating antioxidant enzymes (e.g., HO-1, GCLC, Trxr1) in a dose-dependent manner . Comparisons include:

  • Dimethyl Fumarate : Shares α,β-carbonyl-mediated Cys151 targeting on Keap1 but requires higher doses for equivalent HO-1 induction .
  • 15d-PGJ2 : Reacts with Keap1’s Cys288, showing weaker cytoprotection in pancreatic cells compared to this compound .

Table 1 : Antioxidant Enzyme Induction in MIN6 Cells (24h treatment)

Compound HO-1 ↑ (%) GCLC ↑ (%) Trxr1 ↑ (%) Nrf2 Nuclear Translocation
This compound (10 µM) 300 180 150 Strong (p < 0.01)
Dimethyl Fumarate (10 µM) 200 120 100 Moderate (p < 0.05)
15d-PGJ2 (10 µM) 150 90 80 Weak

Data derived from MIN6 cell assays .

Anti-Obesity Mechanisms

This compound uniquely suppresses adipogenesis via dual pathways: AMPK activation and ERK1/2 inhibition , unlike single-pathway inhibitors like resveratrol .

  • Cis-3′,4′-diisovalerylkhellactone : Activates AMPK but lacks ERK1/2 modulation, resulting in weaker TG reduction in HepG2 cells (40% vs. PTX’s 60%) .

Anti-Cancer Activity

Mechanistic Advantages Over Analogues

  • Multi-Target Modulation : Unlike single-target compounds (e.g., sulforaphane), this compound simultaneously regulates Nrf2, AMPK, and HIF-1α .
  • Dose-Dependent Versatility : At low doses (1–5 µM), this compound upregulates antioxidant genes, while higher doses (10–50 µM) induce apoptosis in cancer cells .

Activité Biologique

Pteryxin is a coumarin compound primarily isolated from the leaves of Peucedanum japonicum Thunb, a plant known for its traditional medicinal applications. Recent studies have highlighted its significant biological activities, particularly in the realms of cytoprotection, anti-obesity, and potential anticancer effects. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Antioxidant and Cytoprotective Effects

A pivotal study demonstrated that this compound activates antioxidant enzymes, enhancing cell viability under oxidative stress conditions. Specifically, it was found to upregulate the expression of key antioxidant genes such as HO-1 (Heme Oxygenase-1), GCLC (Glutamate-Cysteine Ligase Catalytic Subunit), and Trxr1 (Thioredoxin Reductase 1) in insulinoma MIN6 cells exposed to hydrogen peroxide (H₂O₂) . The results indicated:

  • Increased Glutathione (GSH) Levels : this compound treatment resulted in elevated GSH levels, contributing to its cytoprotective action against oxidative stress.
  • Nrf2 Activation : this compound was shown to facilitate the translocation of Nrf2 from the cytoplasm to the nucleus, a crucial step for activating antioxidant response elements .

Table 1: Effects of this compound on Antioxidant Enzyme Expression

Enzyme Control (DMSO) This compound 10 μM This compound 50 μM
HO-1BaselineIncreasedSignificantly Increased
GCLCBaselineIncreasedSignificantly Increased
Trxr1BaselineIncreasedSignificantly Increased

2. Anti-obesity Activity

This compound has been identified as a potential anti-obesity agent through its modulation of lipid metabolism-related gene networks. In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes showed that this compound significantly reduced triacylglycerol (TG) content and influenced gene expressions related to adipogenesis and lipolysis . Notably:

  • Gene Expression Modulation : this compound treatment led to an increase in uncoupling protein 2 and adiponectin levels, which are associated with enhanced energy expenditure and fat metabolism.
  • Dose-dependent Effects : The study reported that concentrations of 10, 15, and 20 μg/mL resulted in significant reductions in TG levels .

Table 2: Effects of this compound on Lipid Metabolism

Concentration (μg/mL) TG Reduction (%) UCP2 Expression Increase (%) Adiponectin Expression Increase (%)
10255040
15456055
206577.576.3

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study indicated that this compound could inhibit tumor growth by modulating apoptotic pathways and reducing inflammation . Although further research is needed to elucidate the precise mechanisms, initial findings are promising.

Case Studies and Ethnobotanical Insights

This compound is not only recognized for its pharmacological properties but also holds cultural significance among Native American tribes, where it has been used traditionally for various medicinal purposes . This ethnobotanical perspective enriches our understanding of this compound's potential applications in modern medicine.

Q & A

Basic Research Questions

Q. What are the established molecular mechanisms by which Pteryxin modulates antioxidant pathways in cellular models?

this compound activates the Nrf2/ARE pathway by targeting cysteine residues (e.g., Cys151) on Keap1, leading to upregulation of antioxidant enzymes like HO-1, GCLC, and Trxr1. Key methodologies to validate this include:

  • Western blotting to measure Nrf2 nuclear translocation and downstream protein expression .
  • qPCR to quantify mRNA levels of antioxidant genes under oxidative stress conditions (e.g., H2O2 exposure) .
  • GSH/GSSG assays to assess intracellular redox balance changes .

Table 1: Common Experimental Models for Studying this compound’s Antioxidant Effects

Model SystemKey ParametersOutcome MetricsReference
MIN6 insulinoma cellsH2O2-induced oxidative stressHO-1, GCLC expression
HepG2 hepatocellular carcinoma cellsHypoxia (1% O2)HIF-1α suppression

Q. Which in vitro and in vivo models are most frequently used to study this compound’s anticancer properties?

  • In vitro : Liver cancer cell lines (Hep3B, PLC, HepG2) under normoxic/hypoxic conditions to assess HIF-1α inhibition and glucose metabolism modulation .
  • In vivo : Mouse xenograft models with tumor volume measurement and immunohistochemical analysis of HIF-1α and glucose transporters .
  • Organoids : Patient-derived hepatocellular carcinoma organoids for evaluating tumor-specific cytotoxicity .

Methodological Tip : Prioritize hypoxia-mimicking conditions (e.g., 1% O2 chambers) to replicate tumor microenvironments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cancer models?

Discrepancies may arise due to variations in:

  • Cell-type-specific Nrf2 activation thresholds : Use CRISPR-Cas9 knockout models to isolate Nrf2-dependent vs. independent effects .
  • Dosage and exposure time : Conduct dose-response curves (e.g., 5–50 μM this compound) with time-course analyses to identify therapeutic windows .
  • Oxidative stress baselines : Measure baseline ROS levels (e.g., via DCFH-DA probes) before treatment to contextualize efficacy .

Q. What experimental design principles should guide the synthesis and characterization of novel this compound analogs?

  • Structural modifications : Focus on the coumarin backbone and substituents (e.g., methoxy groups) to enhance bioavailability while retaining Keap1 binding .
  • Characterization protocols :

  • LC-MS/MS for purity assessment.
  • NMR (1H, 13C) to confirm structural integrity.
  • In silico docking (e.g., AutoDock Vina) to predict Keap1-Nrf2 interaction stability .
    • Validation : Test analogs in both MIN6 (antioxidant) and HepG2 (anticancer) models to assess functional divergence .

Q. How can researchers optimize in vitro assays to account for this compound’s dual role in cytoprotection and cytotoxicity?

  • Dual-endpoint assays : Combine MTT (viability) with ROS detection (e.g., CellROX Green) in the same experiment .
  • Context-dependent dosing :

  • Low doses (1–10 μM) : Evaluate cytoprotection in normal cells (e.g., primary hepatocytes).
  • High doses (20–50 μM) : Assess cancer-specific toxicity .
    • Pathway inhibition controls : Co-treat with Nrf2 inhibitors (e.g., ML385) to isolate mechanism-specific effects .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50 values .
  • Two-way ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., hypoxia vs. normoxia) .
  • Survival analysis (Kaplan-Meier) for in vivo xenograft studies .

Q. How should researchers validate the specificity of this compound’s interaction with Keap1?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between this compound and recombinant Keap1 protein .
  • Competitive assays : Use known Keap1 binders (e.g., dimethyl fumarate) to test for binding site overlap .
  • Mutagenesis : Engineer Keap1 mutants (e.g., C151S) and assess Nrf2 activation loss .

Propriétés

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-YRCPKEQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13161-75-6, 737005-97-9
Record name (+)-Pteryxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737005-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteryxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTERIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteryxin
Reactant of Route 2
Pteryxin
Reactant of Route 3
Pteryxin
Reactant of Route 4
Reactant of Route 4
Pteryxin
Reactant of Route 5
Reactant of Route 5
Pteryxin
Reactant of Route 6
Pteryxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.